molecular formula C16H14N2O B5396436 N-(2-cyanophenyl)-2-(3-methylphenyl)acetamide

N-(2-cyanophenyl)-2-(3-methylphenyl)acetamide

Cat. No. B5396436
M. Wt: 250.29 g/mol
InChI Key: TWVKIQVHKQUKPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanophenyl)-2-(3-methylphenyl)acetamide, also known as MMB-CHMINACA, is a synthetic cannabinoid that has gained popularity among recreational drug users. It is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes such as appetite, pain sensation, mood, and memory. The use of MMB-CHMINACA has been associated with severe adverse effects, including respiratory depression, seizures, and even death. However, MMB-CHMINACA has also shown potential in scientific research applications.

Mechanism of Action

N-(2-cyanophenyl)-2-(3-methylphenyl)acetamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. Activation of these receptors leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in regulating various physiological processes. N-(2-cyanophenyl)-2-(3-methylphenyl)acetamide also inhibits the reuptake of these neurotransmitters, leading to increased levels of dopamine and serotonin in the brain.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-2-(3-methylphenyl)acetamide has been shown to produce a range of biochemical and physiological effects. It has been associated with increased heart rate, blood pressure, and body temperature. It also produces a range of subjective effects, including euphoria, relaxation, and altered perception of time. However, the use of N-(2-cyanophenyl)-2-(3-methylphenyl)acetamide has also been associated with severe adverse effects such as respiratory depression, seizures, and even death.

Advantages and Limitations for Lab Experiments

N-(2-cyanophenyl)-2-(3-methylphenyl)acetamide has several advantages for use in scientific research. It is a potent agonist of the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. It is also relatively easy to synthesize, making it readily available for use in experiments. However, the use of N-(2-cyanophenyl)-2-(3-methylphenyl)acetamide is associated with severe adverse effects, making it challenging to use in animal studies.

Future Directions

There are several future directions for the study of N-(2-cyanophenyl)-2-(3-methylphenyl)acetamide. One potential area of research is the development of synthetic cannabinoids with improved therapeutic potential and reduced adverse effects. Another area of research is the study of the long-term effects of synthetic cannabinoids on the brain and other physiological processes. Additionally, there is a need for more research on the mechanisms underlying the adverse effects of N-(2-cyanophenyl)-2-(3-methylphenyl)acetamide and other synthetic cannabinoids.

Synthesis Methods

N-(2-cyanophenyl)-2-(3-methylphenyl)acetamide is synthesized by reacting 2-cyanophenylacetic acid with 3-methylbenzaldehyde in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction proceeds through a Friedel-Crafts acylation mechanism, resulting in the formation of N-(2-cyanophenyl)-2-(3-methylphenyl)acetamide.

Scientific Research Applications

N-(2-cyanophenyl)-2-(3-methylphenyl)acetamide has been used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to be a potent agonist of the CB1 and CB2 receptors, which are involved in regulating pain sensation, appetite, and mood. N-(2-cyanophenyl)-2-(3-methylphenyl)acetamide has also been used to study the effects of synthetic cannabinoids on the central nervous system and their potential therapeutic applications.

properties

IUPAC Name

N-(2-cyanophenyl)-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-12-5-4-6-13(9-12)10-16(19)18-15-8-3-2-7-14(15)11-17/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVKIQVHKQUKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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